2-(Cyclobutylmethyl)cyclohexan-1-ol
Description
2-(Cyclobutylmethyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a cyclobutylmethyl substituent at the 2-position of the cyclohexanol ring. Cyclohexanol derivatives are widely studied for their roles in pharmaceuticals, fragrances, and agrochemicals .
Properties
IUPAC Name |
2-(cyclobutylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c12-11-7-2-1-6-10(11)8-9-4-3-5-9/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWFOEQITUUDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)cyclohexan-1-ol can be achieved through various synthetic routes.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of cyclohexane in the presence of cobalt catalysts to form cyclohexanol, which is then further reacted to introduce the cyclobutylmethyl group .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The cyclobutylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Various cyclohexanol derivatives.
Substitution: Halogenated cyclohexanol derivatives.
Scientific Research Applications
2-(Cyclobutylmethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The cyclobutylmethyl group may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 2-(cyclobutylmethyl)cyclohexan-1-ol and related compounds:
Key Observations:
Substituent Effects on Physical Properties: The cyclobutylmethyl group in the target compound likely increases steric bulk compared to smaller substituents like methyl (3-methylcyclohexanol) or isopropyl (menthol). 2-(But-3-en-1-yl)cyclohexan-1-ol () exhibits distinct ¹H NMR signals for its vinyl group (δ 5.85–5.76), whereas the cyclobutylmethyl group would show complex multiplet patterns due to cyclobutane ring strain and CH₂ linkages .
Biological Activity: Venlafaxine’s 4-methoxyphenyl and dimethylamino groups are critical for its serotonin-norepinephrine reuptake inhibition, demonstrating how aromatic substituents enhance pharmaceutical utility . 2-(4-Hydroxybenzyl)cyclohexan-1-ol derivatives act as juvenoids, underscoring the role of polar substituents (e.g., hydroxybenzyl) in biological targeting .
Synthetic Relevance: Cyclohexanol derivatives with bulky substituents (e.g., cyclobutylmethyl) may face challenges in catalytic reactions due to steric hindrance, as seen in samarium(II)-mediated cyclizations .
Research Findings and Implications
Structural Diversity Drives Function: Substituents like cyclobutylmethyl (hypothetical), isopropyl (menthol), or hydroxybenzyl (juvenoids) dictate applications ranging from therapeutics to agrochemicals. Menthol’s compact structure favors volatility and sensory properties, while larger substituents (e.g., in Venlafaxine) enhance receptor binding .
Spectroscopic Signatures :
- NMR data for 2-(but-3-en-1-yl)cyclohexan-1-ol () provides a benchmark for comparing alkenyl vs. alicyclic substituents. The absence of vinyl protons in 2-(cyclobutylmethyl)cyclohexan-1-ol would simplify certain spectral regions but complicate others due to cyclobutane ring effects .
Synthetic Challenges :
- Bulky substituents may hinder reaction efficiency. For example, Sm(II)-catalyzed cyclizations require precise steric and electronic conditions, suggesting that 2-(cyclobutylmethyl)cyclohexan-1-ol could pose synthetic hurdles .
Biological Activity
2-(Cyclobutylmethyl)cyclohexan-1-ol is a cyclohexanol derivative characterized by the presence of a cyclobutylmethyl group. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of 2-(Cyclobutylmethyl)cyclohexan-1-ol, summarizing research findings, mechanisms of action, and applications.
2-(Cyclobutylmethyl)cyclohexan-1-ol has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 196.29 g/mol
- CAS Number : 1505756-02-4
The biological activity of 2-(Cyclobutylmethyl)cyclohexan-1-ol is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The compound's hydroxyl group can participate in hydrogen bonding, enhancing its affinity for various targets. Preliminary studies suggest that it may modulate enzymatic activities, potentially influencing metabolic pathways.
Pharmacological Studies
Research has indicated several areas where 2-(Cyclobutylmethyl)cyclohexan-1-ol exhibits biological activity:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Animal models have demonstrated that 2-(Cyclobutylmethyl)cyclohexan-1-ol can reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative disorders.
Data Table of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotective | Protects against oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(Cyclobutylmethyl)cyclohexan-1-ol against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to oxidative stress, administration of 2-(Cyclobutylmethyl)cyclohexan-1-ol resulted in a marked decrease in neuronal cell death compared to the control group. This suggests its potential utility in neuroprotective therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
